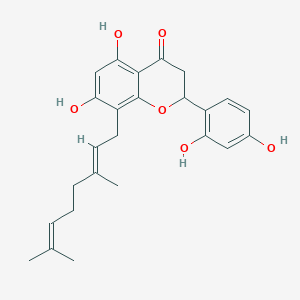

Sophoraflavanone C

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H28O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7+ |

InChI Key |

QTEIROMZFSIGNG-VIZOYTHASA-N |

SMILES |

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Sophoraflavanone C exhibits significant anticancer effects, particularly in breast and leukemia cancers.

- Breast Cancer : Research indicates that sophoraflavanone G (a closely related compound) induces apoptosis in MDA-MB-231 breast cancer cells. It promotes nuclear condensation, DNA fragmentation, and increases reactive oxygen species (ROS), which are critical for apoptosis. The mechanism involves the suppression of the MAPK pathway, leading to decreased cell migration and invasion .

- Leukemia : In human leukemia HL-60 cells, sophoraflavanone G has been shown to promote apoptosis, suggesting potential applications in treating hematological malignancies .

Anti-inflammatory Effects

Sophoraflavanone C demonstrates notable anti-inflammatory properties:

- Asthma : Studies have shown that sophoraflavanone G can ameliorate asthma symptoms by reducing airway inflammation and oxidative stress in murine models. It decreases eosinophil infiltration and modulates cytokine expression, which is crucial for managing allergic responses .

- Cytokine Regulation : The compound regulates levels of various cytokines such as IL-4, IL-5, and TNF-α, thereby influencing inflammatory pathways and potentially serving as an immunomodulator .

Antimicrobial Activity

Research has indicated that sophoraflavanone C possesses antimicrobial properties:

- Bacterial Inhibition : The flavonoid has been reported to enhance the efficacy of antibiotics against resistant strains of bacteria like MRSA. Its combination with other compounds has shown promising results in inhibiting bacterial growth .

Estrogenic Activity

Sophoraflavanone C exhibits estrogenic properties, which have implications in hormone-related therapies:

- Cell Proliferation : In vitro studies reveal that sophoraflavanone G can stimulate cell proliferation in estrogen-sensitive cells at certain concentrations. This activity is mediated through estrogen receptors (ERs), indicating potential applications in treating estrogen deficiency-related conditions .

Neuroprotective Effects

Emerging research suggests potential neuroprotective applications:

- Antidepressant Properties : Sophoraflavanone G has been explored for its role in developing antidepressants due to its ability to modulate neurotransmitter systems and reduce inflammation associated with depressive disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Sophoraflavanone G shares structural and functional similarities with other prenylated flavonoids from S. flavescens, such as kurarinone, kushenols A and I, and kuraridin. Key distinctions in structure and bioactivity are outlined below:

Table 1: Structural and Functional Comparison of Sophoraflavanone G and Analogues

Key Findings

Structural Determinants of Activity: The 2'-hydroxyl group in SG enhances estrogenic activity by improving receptor binding, whereas its absence in kurarinone reduces potency . The lavandulyl group at position 8 is critical for antibacterial effects, as non-prenylated flavanones (e.g., naringenin) show negligible activity .

Antibacterial Specificity :

- SG uniquely targets E. faecium via PGN binding, while kuraridin and chalcones exhibit broader-spectrum antioxidant activity but weaker antimicrobial effects .

Estrogenic Potency: SG’s four hydroxyl groups enable stronger estrogenic effects than kushenols A and I, which have fewer hydroxyls .

Antioxidant Limitations :

- SG exhibits weak DPPH radical scavenging (inhibition <50% at 200 μg/ml) compared to kuraridin (IC50: 10.45 μM), highlighting the importance of chalcone backbones for antioxidant efficacy .

Table 2: Minimum Inhibitory Concentrations (MICs) Against Gram-Positive Bacteria

Preparation Methods

Chemical Synthesis of Sophoraflavanone C

Traditional Six-Step Synthesis

The seminal synthesis of racemic sophoraflavanone C, reported by ACS Publications and PubMed, involves a six-step sequence starting from 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde. The process proceeds as follows:

- Aldol Condensation : The starting materials undergo aldol condensation in the presence of a base to form a chalcone intermediate.

- Cyclization : The chalcone is cyclized using acid catalysis to yield a flavanone skeleton.

- Geranylation : A geranyl group is introduced at the C-8 position via Friedel-Crafts alkylation, requiring Lewis acids such as boron trifluoride etherate.

- Deprotection and Oxidation : Protective groups are removed, followed by oxidation to stabilize the flavanone structure.

- Racemic Resolution : The final step yields the racemic mixture, with no enantiomeric separation reported in early studies.

This method achieves an overall yield of approximately 15–20%, with the geranylation step identified as the bottleneck due to steric hindrance and competing side reactions.

Recent Advances in Stereoselective Synthesis

While classical methods produce racemic sophoraflavanone C, emerging strategies aim for enantioselective synthesis. Asymmetric catalysis using chiral ligands and enzymatic methods has shown promise in preclinical studies, though scalable protocols remain under development.

Table 1: Comparison of Synthesis Methods

Extraction and Isolation from Natural Sources

Conventional Solvent-Based Extraction

Methanol and ethanol have historically been used to extract prenylated flavonoids from Sophora flavescens. A 2020 study isolated sophoraflavanone C using methanol via ultrasonication (30 cycles of 15-min sonication followed by 120-min standing), achieving a yield of 11.2% from dried plant material. However, these methods lack selectivity, co-extracting hydrophilic alkaloids and flavonoids, necessitating costly chromatographic purification.

Ionic Liquid-Assisted Ultrasonic Extraction

A groundbreaking 2025 MDPI study demonstrated that the hydrophobic ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate ([C₈mim]BF₄) selectively extracts prenylated flavonoids, including sophoraflavanone C, with minimal co-extraction of polar compounds. Key findings include:

- Optimal Parameters : Solvent-to-solid ratio of 25:1, 40°C extraction temperature, and 30-min ultrasonication.

- Yield Enhancement : [C₈mim]BF₄ achieved a sophoraflavanone C yield of 7.38 mg/g, outperforming methanol (5.12 mg/g).

- Mechanistic Insights : Molecular dynamics simulations revealed that van der Waals interactions and hydrogen bonding between [C₈mim]⁺ and the geranyl moiety drive selectivity.

Table 2: Extraction Efficiency Comparison

| Solvent | Sophoraflavanone C Yield (mg/g) | Selectivity for PFS | Co-Extracted Alkaloids |

|---|---|---|---|

| Methanol | 5.12 | Low | High |

| [C₈mim]BF₄ | 7.38 | High | Negligible |

| Water | 0.00 | None | High |

Biosynthetic and Biotechnological Approaches

Characterization and Quality Control

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Regulatory Considerations

No pharmacopeial standards exist for sophoraflavanone C, necessitating method validation per ICH Q2(R1) guidelines for commercial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.